molecular formula C15H18N4O4 B2917620 ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 901885-08-3

ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2917620
CAS No.: 901885-08-3
M. Wt: 318.333
InChI Key: HGFFFUFYLDGEIS-UHFFFAOYSA-N
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Description

Ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 1,2,3-triazole core substituted at position 1 with a carbamoylmethyl group linked to a 4-ethoxyphenyl moiety and at position 4 with an ethyl carboxylate ester. This structure combines electron-donating (ethoxy) and polar (carbamoyl, ester) functional groups, making it a candidate for diverse applications, including medicinal chemistry and agrochemical research. Its synthesis likely involves azide-alkyne cycloaddition or nucleophilic substitution, as seen in analogous triazole derivatives .

Properties

IUPAC Name

ethyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-3-22-12-7-5-11(6-8-12)16-14(20)10-19-9-13(17-18-19)15(21)23-4-2/h5-9H,3-4,10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFFFUFYLDGEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the triazole intermediate with 4-ethoxyphenyl isocyanate to form the corresponding carbamate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction may target the carbamate group, converting it to the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the nitrogen atoms in the ring. This can lead to the formation of various substituted triazoles with different functional groups.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, as the triazole ring can mimic the structure of natural substrates or inhibitors.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition of enzyme activity. The ethoxyphenyl group can also interact with hydrophobic pockets in the target protein, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,2,3-triazole-4-carboxylates, focusing on substituents, synthesis, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name Substituents (Position 1 & 5) Synthesis Method Biological Activity Key Findings References
Target Compound: Ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate 1: Carbamoylmethyl-(4-ethoxyphenyl); 5: None Likely base-catalyzed reaction of azide with β-ketoester derivative Not reported (analogs show anticancer/herbicidal activity) Ethoxy group enhances lipophilicity; carbamoyl may influence target binding
Ethyl 1-(4-aminofurazan-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate 1: 4-Aminofurazan; 5: 4-Methoxyphenyl Reflux of azidofurazan with aroylacetate/MgCO₃ Not reported Electron-rich methoxy group improves stability
Ethyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 1: 4-Nitrophenyl; 5: Methyl Sodium ethoxide-catalyzed azide-β-ketoester reaction Anticancer (NCI-H522 lung cancer: 69.8% inhibition) Nitro group (electron-withdrawing) enhances reactivity
Ethyl 1-(2,6-dibenzhydryl-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate 1: Bulky dibenzhydryl group Hydrolysis of methyl ester precursor Not reported Steric hindrance reduces biological activity
Ethyl 1-(pyridin-3-yl)-5-formyl-1H-1,2,3-triazole-4-carboxylate 1: Pyridin-3-yl; 5: Formyl Base-catalyzed cyclization; crystal structure resolved Intermediate for heterocyclic synthesis Formyl group enables tautomerism (6-hydroxy-furotriazole)
Ethyl 1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylate 1: Hydroxyethyl-(2-methoxyphenyl) Not detailed Not reported Hydroxy group increases solubility
Ethyl 1-(diethoxyphosphoryl)-3-triazolylpropan-2-yl carboxylate 1: Phosphorylpropyl Radical decarboxylative alkylation Herbicidal (barnyard grass: 80% inhibition) Phosphoryl group enhances agrochemical activity

Key Comparative Insights:

Substituent Effects :

  • Electron-Donating Groups (e.g., ethoxy, methoxy) : Improve lipophilicity and metabolic stability .
  • Electron-Withdrawing Groups (e.g., nitro) : Increase reactivity but may reduce bioavailability .
  • Bulkier Substituents (e.g., dibenzhydryl) : Limit target engagement due to steric hindrance .

Synthetic Routes :

  • Most derivatives are synthesized via azide-β-ketoester cyclization under basic (K₂CO₃, NaOEt) or catalytic (MgCO₃) conditions .
  • Phosphorylated analogs employ radical decarboxylation for C–N bond formation .

Biological Activity :

  • Anticancer : Nitro- and methyl-substituted triazoles show potency against lung/kidney cancer cells .
  • Herbicidal : Phosphorylated derivatives exhibit strong weed suppression .
  • The target compound’s carbamoyl group may enhance binding to enzymes or receptors, though specific data are lacking.

Physicochemical Properties :

  • Tautomerism : Formyl-substituted triazoles undergo ring-chain tautomerism, affecting solubility and reactivity .
  • Solubility : Hydroxy and carboxylate groups improve aqueous solubility, while aryl/alkyl groups enhance membrane permeability .

Biological Activity

Ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O4C_{15}H_{18}N_{4}O_{4} with a molecular weight of 318.33 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds related to triazoles have exhibited significant antiproliferative effects against various cancer cell lines:

  • Case Study : A study demonstrated that triazole derivatives showed cytotoxic effects comparable to doxorubicin against leukemia cell lines such as K-562 and HL-60 . Specifically, the compound induced morphological changes in cells indicative of apoptosis, including chromatin condensation and DNA fragmentation.

Table 1: Antiproliferative Effects of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundK-562TBDApoptosis induction
DoxorubicinK-5620.5DNA intercalation
Compound 4a (related triazole)Jurkat T-cellsTBDMitochondrial membrane potential reduction

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Studies have shown that various triazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.

Research Findings

In vitro studies evaluating the antimicrobial efficacy of this compound against common bacterial strains revealed promising results:

  • Case Study : Compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Related Triazole DerivativeEscherichia coliTBD

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have also been explored. Compounds have been shown to reduce pro-inflammatory cytokine production in stimulated immune cells.

Findings from Studies

In a study involving peripheral blood mononuclear cells (PBMCs), various triazole derivatives significantly inhibited the release of TNF-α and IL-6:

  • Case Study : this compound was evaluated for its ability to modulate cytokine responses in LPS-stimulated PBMCs. Results indicated a notable reduction in TNF-α levels compared to control groups .

Table 3: Cytokine Modulation by Triazole Derivatives

CompoundCytokine MeasuredEffect on Cytokine Level
This compoundTNF-αDecreased by ~50%
Compound 3a (related derivative)IL-6Decreased significantly

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